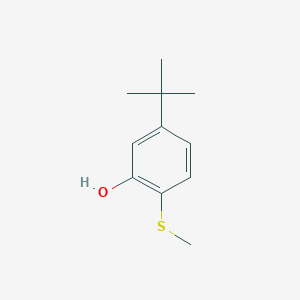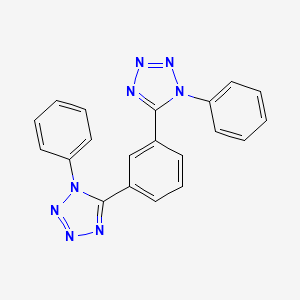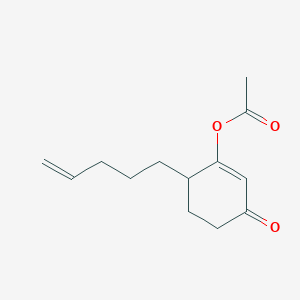
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate is an organic compound with the molecular formula C13H18O3 It is characterized by a cyclohexene ring substituted with an oxo group, a pent-4-en-1-yl chain, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Addition of the Pent-4-en-1-yl Chain: The pent-4-en-1-yl chain can be added through a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile.
Acetylation: The final step involves acetylation, where the hydroxyl group is converted to an acetate group using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The oxo group and acetate moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: This compound shares a similar cyclohexene ring structure with an oxo group and a butenyl chain.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another structurally related compound with a similar functional group arrangement.
Uniqueness
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-4-en-1-yl chain and acetate group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
CAS番号 |
71895-79-9 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
(3-oxo-6-pent-4-enylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-11-7-8-12(15)9-13(11)16-10(2)14/h3,9,11H,1,4-8H2,2H3 |
InChIキー |
XNWDXNNODQVCON-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=O)CCC1CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


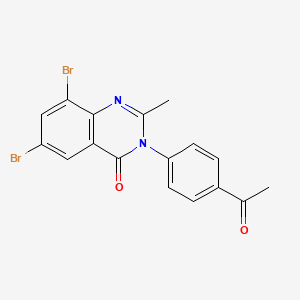
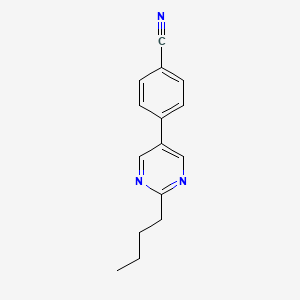
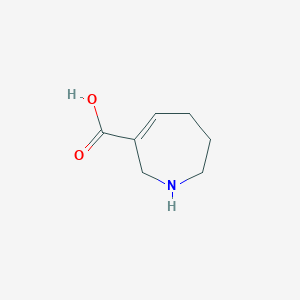
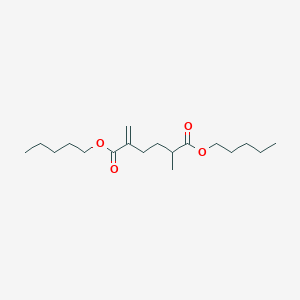

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
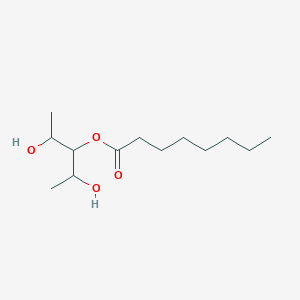
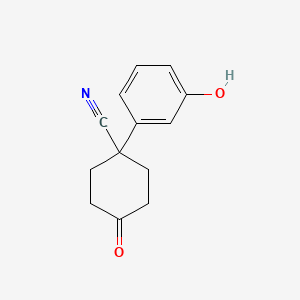
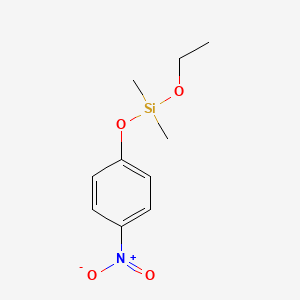
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)

![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
